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Abstract

DS-3801b is a novel, orally active, non-macrolide selective agonist for the G protein-coupled
receptor 38 (GPR38), also known as the motilin receptor.[1][2][3][4] Developed as a potential
prokinetic agent, DS-3801b targets the motilin signaling pathway to enhance gastrointestinal
(GI) motility.[4][5][6] This technical guide provides a comprehensive overview of the available
data on DS-3801b, focusing on its mechanism of action, the GPR38 signaling cascade, and its
effects on GI motility as demonstrated in clinical trials. While detailed preclinical data from in
vitro and in vivo animal studies are not extensively available in the public domain, this guide
synthesizes the current knowledge to inform researchers and drug development professionals.

Introduction to DS-3801b

DS-3801b is a small molecule with an N-methylanilide structure, distinguishing it from earlier
macrolide-based maotilin receptor agonists like erythromycin.[3][4] This structural difference is
intended to offer advantages in terms of chemical stability, synthetic accessibility, and
potentially an improved pharmacokinetic and pharmacodynamic profile, such as minimizing
self-desensitization of the receptor.[2] By selectively targeting the GPR38 receptor, which is
predominantly expressed on smooth muscle cells in the Gl tract, DS-3801b is being
investigated for the treatment of functional gastrointestinal disorders characterized by delayed
motility, such as gastroparesis and chronic constipation.[3][4][5]
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Mechanism of Action: GPR38 Signaling Pathway

DS-3801b exerts its prokinetic effects by mimicking the action of the endogenous ligand
motilin.[5] The binding of DS-3801b to the GPR38 receptor initiates a cascade of intracellular
signaling events that ultimately lead to smooth muscle contraction.[5][7] The motilin receptor is
coupled to Gg and G13 proteins.[7]

Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)
and diacylglycerol (DAG).[5][7] IP3 binds to its receptors on the sarcoplasmic reticulum,
triggering the release of intracellular calcium (Ca2+).[7] The increase in cytosolic Ca2+ leads to
the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase
(MLCK).[7] MLCK then phosphorylates the myosin light chain, leading to cross-bridge cycling
and smooth muscle contraction.[7]

Simultaneously, the activation of G13 and the DAG pathway can lead to the activation of RhoA-
dependent pathways.[7] This involves the activation of Rho kinase and protein kinase C (PKC),
which can inhibit myosin light chain phosphatase, further promoting a state of sustained muscle
contraction.[7]
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Caption: GPR38 signaling pathway activated by DS-3801b.
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Preclinical Data

While published literature asserts that preclinical studies have demonstrated the potency of
DS-3801b as a GPR38 agonist, specific quantitative data from these in vitro and in vivo animal
studies, such as receptor binding affinities (Ki), functional potencies (EC50), and detailed dose-
response effects on gastrointestinal motility in animal models, are not readily available in the
public domain.[2] The selection of DS-3801b as a clinical candidate was based on its profile as

a novel non-macrolide GPR38 agonist.[4]

Clinical Studies: Phase 1 Trial in Healthy Subjects

A first-in-human, two-part, single oral dose study was conducted to evaluate the safety,
tolerability, pharmacokinetics, and pharmacodynamics of DS-3801b in healthy subjects.[8]

Experimental Protocol

The study was designed as a randomized, double-blind, placebo-controlled trial.[8]

o Part A (Dose Escalation): 48 subjects were enrolled in cohorts and received single oral
doses of DS-3801b ranging from 1 to 100 mg or a placebo.[8] Each cohort consisted of 6
subjects receiving DS-3801b and 2 receiving placebo.[8]

o Part B (Gastric Emptying Assessment): 12 subjects received a single 50 mg dose of DS-
3801b or a placebo to specifically assess its effect on gastric emptying.[8]

Primary Endpoints:

o Proximal Gl Motility: Assessed by gastric emptying (GE) using the 13C-octanoate breath
test.[8] Key parameters measured were the gastric emptying half-time (GE T1/2) and the
gastric emptying lag time (GE Tlag).[8]

o Distal Gl Motility: Assessed by the time to first bowel movement (TTFBM) and the
consistency of the first bowel movement using the Bristol Stool Scale (BSS).[8]

o Safety and Tolerability: Monitored through adverse event reporting, vital signs,
electrocardiograms (ECGs), and clinical laboratory tests.[3]
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Part A: Dose Escalation Part B: Gastric Emptying

48 Healthy Subjects 12 Healthy Subjects

Randomization (6 DS-3801b : 2 Placebo per cohort) Randomization

Single Oral Doses Single 50 mg Oral Dose
(1, 10, 25, 50, 75, 100 mg DS-3801b or Placebo) (DS-3801b or Placebo)

Safety & Tolerability Assessment Proximal Motility Assessment
Distal Motility Assessment (TTFBM, BSS) (*3C-Octanoate Breath Test for GE T1/2 and Tlag)

Click to download full resolution via product page

Caption: Phase 1 Clinical Trial Workflow for DS-3801b.

Results

The administration of DS-3801b was found to be safe and generally well-tolerated at doses up
to 50 mg, with mild, predominantly gastrointestinal adverse events reported.[3]

Quantitative Data on Gastrointestinal Motility:

The primary pharmacodynamic effects of DS-3801b on gastrointestinal motility were observed
in Part B of the study, where the 50 mg dose was evaluated.
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Treatment Group Median Reduction
Parameter Placebo Group
(50 mg DS-3801b) vs. Placebo
Gastric Emptying Half- N N
i Data not specified Data not specified 20.8%[3][8]
Time (GE T1/2)
Gastric Emptying Lag N N
Data not specified Data not specified 20.6%[3][8]

Time (GE Tlag)

These results indicate that a 50 mg dose of DS-3801b significantly accelerates gastric
emptying.[3][8]

In contrast to its effects on proximal Gl motility, DS-3801b did not demonstrate a significant
impact on distal Gl motility.[3][8] There were no significant differences in the time to first bowel
movement (TTFBM) or the Bristol Stool Scale (BSS) values across the different dose levels of
DS-3801b when compared to placebo.[3][8]

Discussion and Future Directions

The available data suggests that DS-3801b is a promising prokinetic agent with a clear effect
on accelerating gastric emptying. Its selective action on the GPR38 receptor offers a targeted
approach to managing disorders of upper gastrointestinal motility. The lack of a significant
effect on distal motility in the Phase 1 study may suggest a region-specific action of the drug,
which could be advantageous in certain clinical settings to avoid unwanted side effects such as
diarrhea.

Further research is needed to fully elucidate the therapeutic potential of DS-3801b. This
includes:

» Dose-response relationship: While the Phase 1 study included a dose-escalation
component, detailed quantitative data on the effects of different doses on gastric emptying
have not been published. Understanding the full dose-response curve is crucial for
optimizing therapeutic efficacy.

o Efficacy in patient populations: The initial studies were conducted in healthy volunteers.
Future clinical trials in patients with gastroparesis or other relevant conditions are necessary
to establish clinical efficacy.
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e Long-term safety and tolerability: The safety profile of DS-3801b upon chronic administration
needs to be evaluated.

» Publication of preclinical data: The availability of detailed preclinical data would provide a
more complete understanding of the compound's pharmacological profile.

Conclusion

DS-3801b is a selective, non-macrolide GPR38 agonist that has been shown to accelerate
gastric emptying in healthy volunteers. Its mechanism of action through the Gq/G13-coupled
motilin receptor is well-understood in principle. While the publicly available data, particularly
from preclinical studies, is limited, the initial clinical findings are encouraging for its further
development as a therapeutic agent for gastrointestinal motility disorders. This technical guide
provides a summary of the current state of knowledge to aid researchers and clinicians in
understanding the potential role of DS-3801b in gastroenterology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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